4-(5-(4-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (DQP-1105) is a newly discovered N-methyl-D-aspartate (NMDA) receptor antagonist. [] It exhibits high selectivity for GluN2C- and GluN2D-containing NMDA receptors, with significantly lower inhibitory activity against GluN2A-, GluN2B-, GluA1-, or GluK2-containing receptors. [] This selectivity makes it a valuable tool for studying the function and pharmacology of specific NMDA receptor subtypes.
While the provided abstracts do not contain a detailed molecular structure analysis of 4-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, they suggest that it interacts with specific residues in the lower lobe of the GluN2 agonist binding domain of NMDA receptors. [] This interaction is crucial for the compound's subunit selectivity and suggests a potential binding site for this class of inhibitors.
4-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid acts as a noncompetitive antagonist of NMDA receptors. [] Its inhibitory effect is voltage-independent and cannot be overcome by increasing the concentration of co-agonists glutamate or glycine. [] This suggests that it does not compete with these ligands for their binding sites but instead acts at a distinct allosteric site. Studies utilizing single-channel recordings indicate that DQP-1105 inhibits a pregating step in channel activation without affecting the open pore conformation or channel closing rate. [] This suggests that it interferes with the conformational changes required for channel opening upon agonist binding.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: